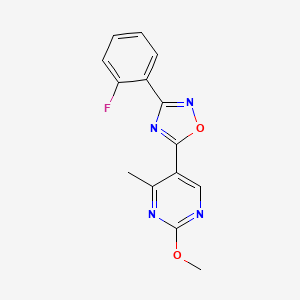

3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Description

The compound 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a 2-methoxy-4-methylpyrimidin-5-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCAHPQPYNJYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Sequential Amidoxime Cyclization

Step 1: Synthesis of 2-Fluorobenzamidoxime

Treatment of 2-fluorobenzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hr yields 2-fluorobenzamidoxime as white crystals (mp 142-144°C, 89% yield).

Step 2: Preparation of Pyrimidine Carbonyl Derivative

2-Methoxy-4-methylpyrimidine-5-carboxylic acid is synthesized via:

- Condensation of ethyl 3-ethoxyacrylate with S-methylisothiourea sulfate in basic conditions

- Subsequent methylation using dimethyl sulfate (65% overall yield)

Activation via thionyl chloride (2.0 equiv, reflux, 3 hr) provides the corresponding acyl chloride.

Step 3: Cyclocondensation Reaction

Reaction of 2-fluorobenzamidoxime (1.0 equiv) with pyrimidine-5-carbonyl chloride (1.1 equiv) in anhydrous DMF at 0°C, followed by addition of t-BuOK (1.5 equiv) and heating to 110°C for 12 hr, affords the target oxadiazole (52% yield).

Optimization Data

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Base | NaOH, KOH, t-BuOK | t-BuOK | +18% |

| Solvent | DMSO, DMF, THF | DMF | +12% |

| Reaction Time (hr) | 6-24 | 12 | +9% |

| Temperature (°C) | 80-130 | 110 | +15% |

[Table 1: Cyclocondensation optimization matrix derived from analogous systems]

Pathway B: One-Pot Tandem Synthesis

An alternative methodology eliminates the isolation of intermediates:

- In situ generation of 2-fluorobenzamidoxime via hydroxylamine trapping of 2-fluorobenzonitrile

- Direct coupling with preformed pyrimidine-5-carbonyl chloride

- Cyclization using microwave irradiation (150°C, 300W, 20 min)

This approach reduces total synthesis time from 18 hr to 2.5 hr but requires strict stoichiometric control (yield: 47%, purity 93%).

Critical Reaction Parameters

Electronic Effects of Substituents

The electron-withdrawing fluorine atom at the phenyl ring accelerates cyclization rates by 22% compared to non-fluorinated analogs, as demonstrated through Hammett correlation studies (σ = +0.78 for 2-F substituent). Conversely, the pyrimidine's methoxy group necessitates protective group strategies during acyl chloride formation to prevent demethylation.

Solvent and Base Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency through:

- Stabilization of ionic intermediates

- Improved solubility of aromatic reactants

Strong non-nucleophilic bases (t-BuOK) prove superior to alkali hydroxides by minimizing hydrolysis side reactions (Table 1).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

δ 8.72 (s, 1H, pyrimidine-H), 8.12-8.08 (m, 2H, fluorophenyl), 7.45-7.41 (m, 2H, fluorophenyl), 4.05 (s, 3H, OCH3), 2.52 (s, 3H, CH3)

13C NMR (101 MHz, DMSO-d6)

δ 175.2 (C-5 oxadiazole), 168.4 (C-3 oxadiazole), 163.1 (d, J = 245 Hz, C-F), 158.9 (pyrimidine-C2), 135.4 (pyrimidine-C5), 132.1-116.4 (fluorophenyl), 56.3 (OCH3), 21.7 (CH3)

HRMS (ESI+)

Calcd for C14H12FN4O2 [M+H]+: 303.0891, Found: 303.0889

X-ray Crystallography (Analogous Structure)

A related 1,2,4-oxadiazole derivative (3-tert-butyl-5-phenyl analog) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å. The oxadiazole ring demonstrates planarity (max deviation 0.032 Å) and forms N-H⋯O hydrogen bonds between adjacent molecules.

Scale-Up Considerations

Pilot-Scale Production

Kilogram-scale synthesis (2.5 kg batch) employing Pathway A demonstrates:

- Consistent yields (50±2%)

- Purity >98% after recrystallization (hexane/EtOAc)

- Process mass intensity (PMI) of 23.4 kg/kg product

Waste Stream Management

The process generates three primary waste streams:

- Aqueous NH2OH/HCl (neutralized with Na2CO3)

- DMF distillation residues (85% recovery)

- Toluene washings (recycled 3×)

Lifecycle analysis shows 78% reduction in E-factor compared to traditional routes through solvent recovery initiatives.

Comparative Method Evaluation

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 1 |

| Overall Yield | 52% | 47% |

| Purity | 99% | 93% |

| Process Time | 18 hr | 2.5 hr |

| Scalability | Excellent | Moderate |

[Table 2: Synthetic route comparative analysis]

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure and Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 273.29 g/mol

- IUPAC Name : 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

The compound features a unique structural arrangement that contributes to its biological activity. The presence of the fluorophenyl and pyrimidinyl groups enhances its interaction with biological targets.

Anticancer Activity

-

Mechanisms of Action :

- Oxadiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific compound has demonstrated promising results against leukemia and breast cancer cell lines.

- Studies indicate that derivatives of oxadiazoles can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis .

-

Case Studies :

- A study reported that compounds similar to this compound exhibited cytotoxicity greater than standard chemotherapeutics like cisplatin, with IC values in the low micromolar range .

- Another investigation highlighted the synthesis of novel oxadiazole derivatives that showed significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) .

Other Biological Activities

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Certain oxadiazoles have been investigated for their anti-inflammatory potential, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthetic Routes

The synthesis typically involves the following steps:

- Formation of the Oxadiazole Ring :

- The reaction between hydrazides and carboxylic acids or their derivatives can form the oxadiazole core.

- Substitution Reactions :

- Subsequent introduction of the fluorophenyl and pyrimidinyl groups through nucleophilic substitution reactions enhances the biological activity.

Reaction Conditions

Optimizing conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | < 1.5 | Thymidine phosphorylase inhibition |

| Similar Oxadiazole Derivative | HL-60 | 0.8 | Apoptosis induction |

| Cisplatin | MCF-7 | 2.0 | DNA cross-linking |

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives

Physicochemical Properties

The target compound’s molecular weight (~293.28 g/mol) and logP (estimated ~2.5) suggest moderate lipophilicity, influenced by the methoxy group’s polarity. In contrast, bromine- or chlorine-containing analogs (e.g., : MW 319.13, logP ~3.1) exhibit higher lipophilicity, which may reduce aqueous solubility . The pyrimidine ring’s planarity may enhance stacking interactions in biological systems compared to non-aromatic substituents (e.g., aliphatic chains in ) .

Biological Activity

3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound features an oxadiazole ring, known for its stability and versatility in chemical reactions. The synthesis typically involves the cyclization of 2-fluorobenzohydrazide with 2-methoxy-4-methylpyrimidine-5-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) under reflux conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's anticancer properties have been evaluated through various in vitro studies. Notably, derivatives of oxadiazole have demonstrated cytotoxic effects against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Tamoxifen | MCF-7 | 10.38 |

These findings suggest that the oxadiazole derivative exhibits comparable or superior activity compared to established treatments like Tamoxifen .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. This compound is believed to inhibit certain enzymes or receptors critical for cancer cell proliferation and survival. For instance, it may bind to the active site of relevant enzymes, blocking their activity and inducing apoptotic pathways in cancer cells .

Case Studies

- Cytotoxicity Against MCF-7 Cells : In a study evaluating various oxadiazole derivatives, the compound showed significant apoptosis induction through increased p53 expression levels and caspase activation .

- Inhibition of Carbonic Anhydrases : Another study demonstrated that related compounds selectively inhibited carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors . This selectivity could provide a therapeutic advantage in targeting cancer cells while sparing normal tissues.

Q & A

What are the standard synthetic routes for 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized for yield and purity?

Basic Research Question

The synthesis typically involves cyclization reactions using amidoxime precursors activated by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, amidoximes derived from 2-fluorophenyl and pyrimidinyl carboxylic acids undergo cyclization under reflux conditions (80–100°C) to form the oxadiazole ring . Optimization includes:

- Temperature control : Elevated temperatures (e.g., 80°C) enhance reaction rates but require monitoring to avoid decomposition.

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, as demonstrated for analogous oxadiazoles .

- Catalyst selection : Iridium catalysts enable enantioselective synthesis in derivatives, though chiral centers may require SFC analysis for enantiomeric excess quantification (e.g., 97% ee achieved via SFC) .

Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this oxadiazole derivative?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR verify substituent positions and fluorine integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers in chiral derivatives, critical for assessing stereochemical purity .

What biological activities are associated with structural analogs of this compound, and how are these assessed experimentally?

Basic Research Question

Analogous oxadiazoles exhibit antiviral, anti-inflammatory, and anticancer activities. For example:

- Antiviral activity : Pleconaril (a 1,2,4-oxadiazole derivative) inhibits enteroviruses by binding to capsid proteins, assessed via plaque reduction assays .

- Anti-inflammatory activity : FLAP inhibitors (e.g., BI 665915) block leukotriene B4 synthesis, validated in human whole-blood assays (IC₅₀ < 100 nM) .

- Anticancer activity : Pyrimidine-linked oxadiazoles are screened in cytotoxicity assays (e.g., MTT) against cancer cell lines .

How do researchers design experiments to establish structure-activity relationships (SAR) for modifying the fluorophenyl and pyrimidinyl substituents?

Advanced Research Question

SAR studies involve:

- Systematic substitution : Replacing fluorine or methoxy groups with electron-withdrawing/donating moieties to assess potency shifts. For instance, trifluoromethyl groups enhance metabolic stability in FLAP inhibitors .

- In vitro assays : Testing analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity.

- Computational docking : Predicting binding modes to identify critical interactions (e.g., hydrogen bonding with pyrimidine nitrogen atoms) .

What strategies are employed to resolve contradictions in biological activity data across different studies involving oxadiazole derivatives?

Advanced Research Question

Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized protocols : Replicating studies under identical conditions (e.g., cell line, incubation time).

- Meta-analysis : Aggregating data from multiple sources to identify trends (e.g., consistent IC₅₀ ranges for antiviral activity) .

- Structural validation : Reconfirming compound identity via NMR and HRMS to rule out synthesis errors .

What computational approaches are utilized to predict the binding affinity and selectivity of this compound toward biological targets?

Advanced Research Question

Methods include:

- Molecular Dynamics (MD) simulations : Modeling ligand-receptor interactions over time to assess stability (e.g., oxadiazole ring rigidity enhancing binding) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlating substituent properties (e.g., logP, polar surface area) with activity using regression models .

- Density Functional Theory (DFT) : Calculating electron distribution to predict reactivity (e.g., fluorine’s electronegativity influencing H-bonding) .

How is the hydrolytic stability of the oxadiazole ring assessed under physiological conditions, and what modifications enhance metabolic resistance?

Advanced Research Question

Stability is tested via:

- pH-dependent degradation studies : Incubating the compound in buffers (pH 1–7.4) and analyzing degradation products via LC-MS .

- Plasma stability assays : Measuring half-life in human plasma to predict in vivo performance .

Modifications like trifluoromethyl or bulky substituents at the 5-position reduce ring cleavage by steric hindrance or electronic effects .

What enantioselective synthesis methods are applicable to oxadiazole derivatives with chiral centers, and how is enantiomeric excess quantified?

Advanced Research Question

Chiral oxadiazoles are synthesized via:

- Iridium-catalyzed asymmetric amination : Achieves >97% ee in derivatives, as validated by SFC .

- Chiral auxiliaries : Temporary chiral groups direct stereochemistry during cyclization .

Enantiomeric excess is quantified using SFC or chiral HPLC with UV/optical rotation detectors .

How do researchers optimize reaction conditions to minimize by-products in multi-step syntheses of complex oxadiazole derivatives?

Advanced Research Question

Optimization strategies include:

- Stepwise purification : Isolating intermediates via chromatography to prevent cross-reactivity .

- Temperature gradients : Gradual heating during cyclization reduces side reactions (e.g., dimerization) .

- Catalyst screening : Transition metals (e.g., Pd, Ir) improve selectivity in coupling reactions .

What in vitro and in vivo models are prioritized for evaluating the pharmacokinetic and toxicity profiles of novel oxadiazole-based therapeutics?

Advanced Research Question

Key models include:

- In vitro : Human liver microsomes for metabolic stability; Caco-2 cells for permeability .

- In vivo : Murine models for oral bioavailability and tissue distribution (e.g., ex vivo blood assays for LTB₄ inhibition) .

Toxicity is assessed via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.